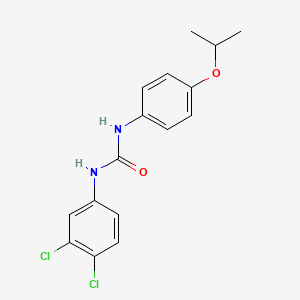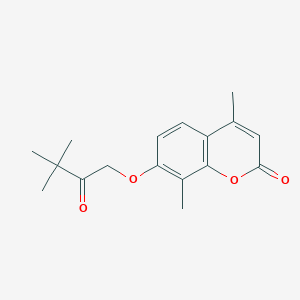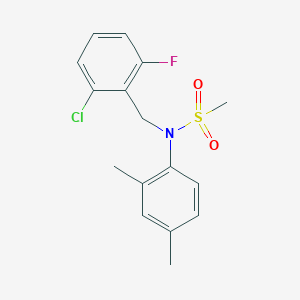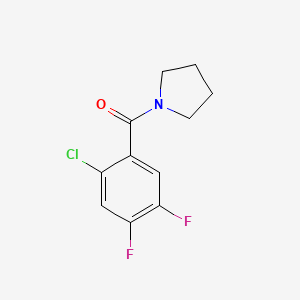
N-(3,4-dichlorophenyl)-N'-(4-isopropoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-N'-(4-isopropoxyphenyl)urea, also known as diuron, is a herbicide that belongs to the family of phenylurea compounds. It is widely used in agriculture to control the growth of weeds and other unwanted plants. Diuron is a white crystalline solid that is soluble in organic solvents like acetone, chloroform, and ethanol. This compound has been extensively studied for its chemical and biological properties, making it an important topic of scientific research.
作用机制
Diuron acts by inhibiting the enzyme photosystem II, which is responsible for the transfer of electrons during photosynthesis. This leads to a decrease in the production of ATP and NADPH, which are essential for the growth and survival of plants. Diuron also disrupts the electron transport chain, leading to the production of reactive oxygen species (ROS) that can cause oxidative stress and damage to cells.
Biochemical and Physiological Effects:
Diuron has been shown to have both biochemical and physiological effects on plants and animals. It can cause chlorosis, necrosis, and stunting of plant growth by disrupting the photosynthetic machinery. In animals, N-(3,4-dichlorophenyl)-N'-(4-isopropoxyphenyl)urea can cause toxicity by affecting the liver, kidneys, and reproductive system. It can also cause developmental abnormalities and decreased fertility in animals.
实验室实验的优点和局限性
Diuron is a widely used herbicide that has several advantages for laboratory experiments. It is readily available, stable, and has a long shelf life. It can be used to control the growth of unwanted plants in experiments, making it easier to study the effects of other chemicals on plants. However, N-(3,4-dichlorophenyl)-N'-(4-isopropoxyphenyl)urea has several limitations as well. It can be toxic to some organisms, making it difficult to use in experiments involving sensitive species. It can also have non-specific effects on plant growth, making it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on N-(3,4-dichlorophenyl)-N'-(4-isopropoxyphenyl)urea. One area of interest is the development of new herbicides that are more effective and less toxic than this compound. Another area of interest is the study of the environmental effects of this compound, including its persistence in soils and potential for leaching into groundwater. Additionally, research on the molecular mechanisms of this compound toxicity could lead to the development of new treatments for herbicide poisoning in animals.
合成方法
Diuron can be synthesized by reacting 3,4-dichloroaniline with 4-isopropoxyphenyl isocyanate in the presence of a catalyst like triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, leading to the formation of N-(3,4-dichlorophenyl)-N'-(4-isopropoxyphenyl)urea as a product. The yield of this compound can be improved by optimizing the reaction conditions like temperature, solvent, and concentration.
科学研究应用
Diuron has been widely used in scientific research to understand its mechanism of action and biochemical effects. It has been shown to inhibit photosynthesis in plants by blocking the electron transport chain in chloroplasts. This leads to a decrease in the production of ATP and NADPH, which are essential for the growth and survival of plants. Diuron has also been studied for its effects on aquatic organisms, where it can cause toxicity and disrupt the food chain.
属性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4-propan-2-yloxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-10(2)22-13-6-3-11(4-7-13)19-16(21)20-12-5-8-14(17)15(18)9-12/h3-10H,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSYMHHJHYFVMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-4-[2-(dimethylamino)ethoxy]-6-methyl-2-pyrimidinamine](/img/structure/B5803971.png)

![N-(4-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5803984.png)

![N-ethyl-3-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5803997.png)
![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-3-nitrobenzamide](/img/structure/B5804003.png)
![N-[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5804006.png)
![N-cyclopentyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5804016.png)
![2-[(3-chlorobenzyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5804019.png)
![2-{[3-(3-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5804026.png)


![{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B5804037.png)
![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5804044.png)